molecular formula C13H18N2O4 B555565 H-DL-Orn(Z)-OH CAS No. 70671-51-1

H-DL-Orn(Z)-OH

Cat. No. B555565
CAS RN: 70671-51-1
M. Wt: 266.29 g/mol
InChI Key: ZYGRWJVRLNJIMR-UHFFFAOYSA-N
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Description

H-DL-Orn(Z)-OH is a type of amino acid derivative and reagent . It has a molecular weight of 266.3 .


Physical And Chemical Properties Analysis

H-DL-Orn(Z)-OH has a molecular weight of 266.29 g/mol . It has a predicted boiling point of 492.2±45.0 °C, a predicted density of 1.234±0.06 g/cm3, and a predicted pKa of 2.51±0.24 . The melting point is reported to be 256 °C .

Scientific Research Applications

Photocatalysis and Hydrogen Production

Research has shown the potential of ZnO/Zn(OH)₂ macrostructures in photocatalytic water splitting applications, highlighting their efficiency in hydrogen production. These macrostructures, prepared through hydrothermal methods, exhibit varying photoelectronic properties based on their morphology, affecting their photocatalytic activity (Wu et al., 2018).

Hydrogen Impurities in ZnO

A study using solid-state nuclear magnetic resonance spectroscopy explored intrinsic hydrogen impurities in zinc oxide (ZnO), crucial in its n-type conductivity. The study identified interstitial H species and H species substituting for oxygen ions (Wang et al., 2015).

Hydroxyl Radicals' Environmental Impact

The hydroxyl radical ((•)OH), an omnipresent and powerful oxidizing agent in various environmental compartments, has a significant role in immunity metabolism and reacting with pollutants and inhibitors. Understanding its sources, sinks, and interactions in natural waters and the atmosphere is crucial (Gligorovski et al., 2015).

Radiation Protection and Hydroxyl Radicals

Research indicates that hydrogen (H₂) may act as a radioprotector by reducing hydroxyl radicals (•OH) in irradiated tissues. H₂ showed a significant reduction in lipid peroxidation, protein carbonylation, and DNA damage, thus protecting male germ cells from radiation-induced loss (Chuai et al., 2012).

Photocatalytic Water Splitting

The Z-scheme photocatalyst sheets, using P-doped Zn0.5Cd0.5S1-x and Bi4NbO8Cl connected by carbon electron mediator, demonstrated efficient overall water splitting under ambient conditions. This innovative approach indicates a promising pathway for solar energy augmentation (Ng et al., 2021).

Safety And Hazards

H-DL-Orn(Z)-OH is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to handle it with adequate ventilation and good industrial hygiene and safety practice .

properties

IUPAC Name

5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGRWJVRLNJIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-DL-Orn(Z)-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Kuroyanagi, N Shimada, S Fujii… - Journal of the …, 2018 - ACS Publications
Manipulating phase separation structures of thermoresponsive polymers will enhance the usefulness of structure-controllable materials in fields such as drug delivery and tissue …
Number of citations: 43 pubs.acs.org

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